3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID
Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound It is characterized by the presence of a tert-butylphenyl group, a methylphenoxy group, and an acetylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methylphenoxy group: This step involves the reaction of phenol with methyl iodide in the presence of a base such as potassium carbonate to form 4-methylphenol, which is then reacted with chloroacetic acid to form 4-methylphenoxyacetic acid.
Acetylation and amination: The 4-methylphenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative, which is subsequently reacted with an amine to introduce the amino group.
Formation of the propanoic acid backbone: The final step involves the reaction of the tert-butylphenyl and acetylamino derivatives with a propanoic acid precursor under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-{[(4-chlorophenoxy)acetyl]amino}propanoic acid: Similar structure but with a chlorine atom instead of a methyl group.
3-(4-tert-butylphenyl)-3-{[(4-hydroxyphenoxy)acetyl]amino}propanoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
The unique combination of functional groups in 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-5-11-18(12-6-15)27-14-20(24)23-19(13-21(25)26)16-7-9-17(10-8-16)22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFIEWDRGQDTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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